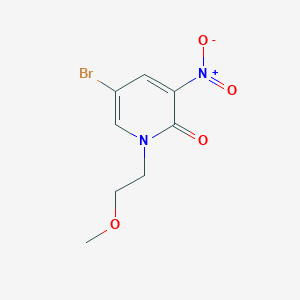
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or acetone and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydro form to the corresponding ketone or quinone derivatives.
Reduction: Reduction reactions can yield the fully saturated benzopyran derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Wirkmechanismus
The mechanism of action of 6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: Another benzopyran derivative known for its anticoagulant properties.
Flavonoids: A class of compounds with similar structures and diverse biological activities.
Chromones: Compounds with a similar core structure but different functional groups.
Uniqueness
6-Chloro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H11ClO2 |
|---|---|
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
6-chloro-4-phenyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H11ClO2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2 |
InChI-Schlüssel |
FGTIYXDIBQUQIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C=CC(=C2)Cl)OC1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl[3-(acetylamino)propyl]phosphonate](/img/structure/B8732199.png)




![8-Hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B8732237.png)








